molecular formula C13H18O4 B1336354 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid CAS No. 879053-63-1

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

Cat. No. B1336354
M. Wt: 238.28 g/mol
InChI Key: ZJSIZHYKJPBPCJ-UHFFFAOYSA-N
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Description

The compound 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound . For instance, the synthesis of homophenylalanine derivatives from ethyl 2,4-dioxo-4-phenylbutyrate is described, which shares a phenyl group and a focus on enantiomerically pure α-hydroxy acid esters . Additionally, the synthesis of a complex aminobutyric acid derivative with a methoxyphenyl group is detailed, which could offer insights into the manipulation of similar methoxyphenyl structures . Lastly, the synthesis of a methoxy-trimethylphenyl-butenone is discussed, which is a synthon for etretinate, indicating the relevance of methoxy groups in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related compounds involves several steps that could be adapted for the synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. The key step in the synthesis of homophenylalanine derivatives is a Pt-cinchona catalyzed enantioselective hydrogenation, which could potentially be applied to the synthesis of the target compound to achieve enantiomeric purity . The synthesis of the aminobutyric acid derivative includes an O-methylation step, which could be relevant for introducing a methoxy group into the target compound . The synthetic route to the methoxy-trimethylphenyl-butenone involves strategic manipulation of keto and aldehyde functions, which might be applicable to the functional group interconversions required for the target compound .

Molecular Structure Analysis

While the molecular structure of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is not directly analyzed in the papers, the structures of related compounds suggest that the target compound would likely exhibit aromaticity due to the phenyl group, and the presence of a methoxy group could influence its electronic properties . The hydroxybutanoic acid moiety would contribute to the compound's acidity and potential for hydrogen bonding .

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, but they do describe reactions that could be relevant. For example, the enantioselective hydrogenation mentioned could be used to control the stereochemistry of the compound . The O-methylation and Schiff reaction steps in the synthesis of the aminobutyric acid derivative could be adapted for functional group transformations in the target compound . The ozonolysis and subsequent manipulations in the synthesis of the antipsoriatic drug synthon could inform the oxidation and reduction reactions that the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid can be inferred from the properties of similar compounds. The presence of an ethyl group and a methoxy group would likely affect the compound's hydrophobicity and solubility . The hydroxybutanoic acid moiety would contribute to the compound's acidity and could affect its solubility in water and organic solvents . The aromatic ring could impact the compound's UV absorption properties, which might be useful in spectroscopic analysis .

Scientific Research Applications

Synthesis Processes

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid and its derivatives are involved in various synthesis processes. For example, Occhiato et al. (2009) demonstrated the synthesis of enantiopure cis- and trans-4-Hydroxypipecolic Acid, starting from ethyl (R)-4-cyano-3-hydroxybutanoate, a process relevant to the study of similar compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (Occhiato et al., 2009). Similarly, You et al. (2013) discussed various synthetic strategies of optically active ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the importance of understanding the synthesis process for compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (You et al., 2013).

Chemical Structure and Properties

The chemical structure and properties of compounds similar to 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid are also a focus of research. For instance, Yeong et al. (2018) synthesized and studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, providing insights into the structural characteristics of related compounds (Yeong et al., 2018).

Biocatalytic Applications

Chadha and Baskar (2002) explored the biocatalytic deracemisation of α-hydroxy esters, including compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, which highlights the potential use of these compounds in biocatalysis (Chadha & Baskar, 2002).

Cosmetic Applications

Tanimoto et al. (2006) studied the synthesis and cosmetic whitening effect of glycosides derived from several phenylpropanoids, suggesting potential cosmetic applications for derivatives of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (Tanimoto et al., 2006).

properties

IUPAC Name

4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSIZHYKJPBPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424539
Record name 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

CAS RN

879053-63-1
Record name 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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